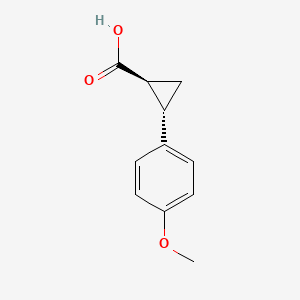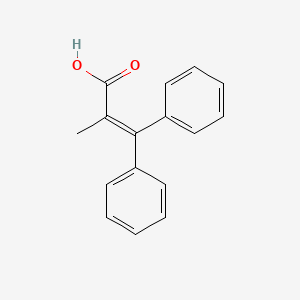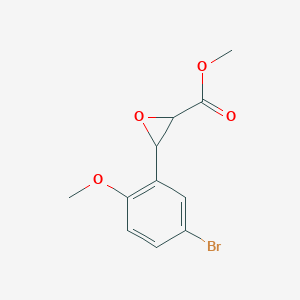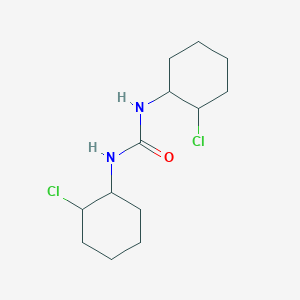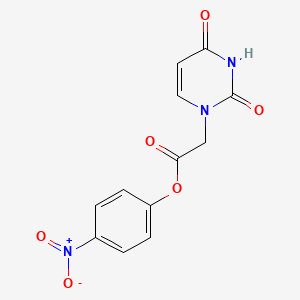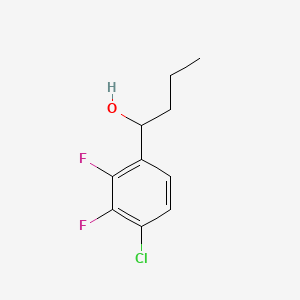![molecular formula C34H30O8 B14014932 [4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate CAS No. 5349-05-3](/img/structure/B14014932.png)
[4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate is a complex organic compound characterized by its unique structure, which includes two 1,3-dioxane rings and multiple phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate typically involves the following steps:
Formation of 1,3-dioxane rings: The initial step involves the formation of 1,3-dioxane rings through the reaction of diols with aldehydes or ketones under acidic conditions.
Benzoylation: The hydroxyl groups on the 1,3-dioxane rings are then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Coupling of phenyl groups: The phenyl groups are introduced through Friedel-Crafts alkylation reactions, using phenyl halides and a Lewis acid catalyst like aluminum chloride.
Final esterification: The final step involves the esterification of the compound with benzoic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the benzoyl moieties, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfur trioxide (SO₃), and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a molecular probe. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it valuable for studying biochemical processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In industrial applications, this compound is used as an intermediate in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of [4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
類似化合物との比較
Similar Compounds
[4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate: Similar structure but with hydroxyl groups instead of benzoyloxy groups.
[4-(5-Methoxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate: Similar structure but with methoxy groups instead of benzoyloxy groups.
[4-(5-Acetoxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate: Similar structure but with acetoxy groups instead of benzoyloxy groups.
Uniqueness
The uniqueness of [4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate lies in its specific combination of benzoyloxy and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs.
特性
CAS番号 |
5349-05-3 |
|---|---|
分子式 |
C34H30O8 |
分子量 |
566.6 g/mol |
IUPAC名 |
[4-(5-benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate |
InChI |
InChI=1S/C34H30O8/c35-31(23-13-5-1-6-14-23)39-27-21-37-33(25-17-9-3-10-18-25)41-29(27)30-28(40-32(36)24-15-7-2-8-16-24)22-38-34(42-30)26-19-11-4-12-20-26/h1-20,27-30,33-34H,21-22H2 |
InChIキー |
SNYVXUTVMOEORM-UHFFFAOYSA-N |
正規SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C3C(COC(O3)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(2-Bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B14014855.png)
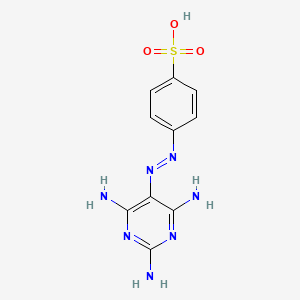
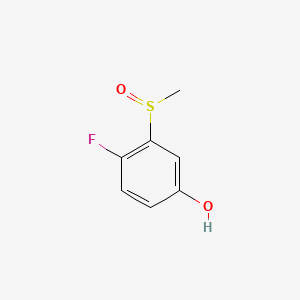
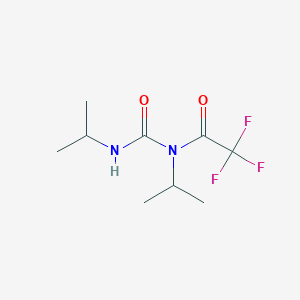

![(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B14014871.png)
![7h-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-(methylthio)-7-pentofuranosyl-](/img/structure/B14014875.png)
